3-Methylquinoxaline-5-carboxylic Acid: Synthesis, Properties, and a Perspective on its Application in Drug Discovery
3-Methylquinoxaline-5-carboxylic Acid: Synthesis, Properties, and a Perspective on its Application in Drug Discovery
An In-depth Technical Guide for Researchers
Abstract: The quinoxaline scaffold is a cornerstone in medicinal chemistry, recognized for its privileged structure and broad spectrum of biological activities. This guide provides an in-depth technical overview of a specific, high-value derivative: 3-methylquinoxaline-5-carboxylic acid. We will explore a robust synthetic pathway, detail its physicochemical properties, and discuss its potential as a pivotal building block for the development of novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile molecule in their discovery programs.
Introduction: The Significance of the Quinoxaline Scaffold
Quinoxaline, a heterocyclic compound composed of a fused benzene and pyrazine ring, represents a class of molecules with profound importance in pharmaceutical sciences.[1][2] The inherent aromatic and electron-deficient nature of the pyrazine ring, combined with the versatility of substitution on the benzene ring, allows for the fine-tuning of steric, electronic, and pharmacokinetic properties. Consequently, quinoxaline derivatives have demonstrated a remarkable range of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic properties.[3][4][5][6]
Among the vast library of these compounds, 3-methylquinoxaline-5-carboxylic acid (Molecular Formula: C₁₀H₈N₂O₂, Molecular Weight: 188.18 g/mol ) emerges as a particularly strategic intermediate.[7][8] The methyl group at the 3-position provides a stable, lipophilic anchor, while the carboxylic acid at the 5-position serves as a critical functional handle. This carboxylic acid moiety is amenable to a wide array of chemical transformations—most notably amidation—enabling its conjugation to other pharmacophores or its use in fragment-based drug design to forge potent and selective therapeutic candidates.[9]
Synthesis of 3-Methylquinoxaline-5-carboxylic Acid: A Mechanistic Approach
The cornerstone of quinoxaline synthesis is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound. For the targeted synthesis of 3-methylquinoxaline-5-carboxylic acid, the logical precursors are 3,4-diaminobenzoic acid and a three-carbon α-keto acid, such as pyruvic acid.
The Phillips-Ladenburg Condensation Pathway
The reaction proceeds via a double condensation mechanism, a variant of the well-established Phillips-Ladenburg synthesis. The causality behind this choice of precursors is direct: 3,4-diaminobenzoic acid provides the benzene ring with the pre-installed carboxylic acid at the desired position, while pyruvic acid provides the necessary backbone to form the pyrazine ring with a methyl substituent.
The proposed synthetic workflow is as follows:
The reaction mechanism involves the initial nucleophilic attack of one amino group on a carbonyl of pyruvic acid, followed by dehydration to form an imine. An intramolecular cyclization then occurs as the second amino group attacks the remaining carbonyl, which, after a final dehydration step, yields the stable aromatic quinoxaline ring system. The acidic reaction medium facilitates the dehydration steps.
Detailed Experimental Protocol
This protocol is a self-validating system based on established methodologies for quinoxaline synthesis.[10][11]
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Materials & Equipment:
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3,4-Diaminobenzoic acid (1.0 eq)
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Pyruvic acid (1.1 eq)
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Ethanol or Glacial Acetic Acid (as solvent)
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Round-bottom flask with reflux condenser
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Magnetic stirrer with heating mantle
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Büchner funnel and filter paper
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Standard laboratory glassware
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-
Step-by-Step Procedure:
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Reaction Setup: To a round-bottom flask, add 3,4-diaminobenzoic acid (1.0 eq) and the chosen solvent (e.g., ethanol). Stir the suspension.
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Reagent Addition: Slowly add pyruvic acid (1.1 eq) to the stirring suspension at room temperature.
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Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80-120°C, depending on the solvent). Maintain reflux for 2-4 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).
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Cooling and Precipitation: Upon completion, remove the heat source and allow the mixture to cool to room temperature, then further cool in an ice bath. The product is expected to precipitate out of the solution.
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Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
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Washing: Wash the crude product on the filter with cold ethanol to remove any unreacted starting materials, followed by a wash with distilled water.
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Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water mixture) to yield the final product with high purity.
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Drying: Dry the purified crystals under vacuum to obtain 3-methylquinoxaline-5-carboxylic acid.
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Physicochemical and Spectroscopic Properties
Characterization of the final compound is critical for confirming its identity and purity. The following table summarizes the key physicochemical properties of 3-methylquinoxaline-5-carboxylic acid.
| Property | Value / Description | Source |
| Molecular Formula | C₁₀H₈N₂O₂ | [7][8] |
| Molecular Weight | 188.18 g/mol | [7][8] |
| Monoisotopic Mass | 188.05858 Da | [7] |
| Appearance | Expected to be a crystalline solid (e.g., off-white to yellow) | N/A |
| Solubility | Likely soluble in polar organic solvents like DMSO and DMF.[12] | [12] |
| ¹H NMR (Predicted) | Singlet ~2.8 ppm (3H, -CH₃); Multiplets ~7.8-8.5 ppm (3H, Ar-H); Broad singlet >10 ppm (1H, -COOH) | N/A |
| IR (Predicted) | ~1700 cm⁻¹ (C=O stretch); ~3000 cm⁻¹ (broad, O-H stretch); ~1600 cm⁻¹ (C=N stretch) | N/A |
| CAS Number | 904813-39-4 | [8] |
Note: Spectroscopic data are predicted based on the chemical structure and typical values for quinoxaline derivatives. Experimental verification is required.
Biological Properties and Applications in Drug Discovery
The true value of 3-methylquinoxaline-5-carboxylic acid lies in its potential as a scaffold for creating novel drugs. The quinoxaline nucleus is a known pharmacophore, and the carboxylic acid at the 5-position provides a gateway for diversification.
A Versatile Scaffold for Therapeutic Development
The core structure is associated with a multitude of biological targets, making this building block relevant for several therapeutic areas.
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Oncology: Numerous quinoxaline derivatives have been developed as potent anti-cancer agents, some acting as inhibitors of crucial signaling proteins like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[10][13][14] The carboxylic acid can be converted to an amide, linking the quinoxaline core to other fragments that can interact with the active site of such kinases.
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Infectious Diseases: The quinoxaline structure is found in natural antibiotics and has been a template for synthetic antibacterial, antifungal, and antitubercular agents.[4][15][16] The ability to create a library of amide derivatives from 3-methylquinoxaline-5-carboxylic acid is a powerful strategy for optimizing antimicrobial potency and spectrum.
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Neuroscience: Certain quinoxaline carboxylic acids have been identified as antagonists of the AMPA receptor, highlighting their potential for treating neurodegenerative diseases.[6]
The Strategic Importance of the Carboxylic Acid Handle
The C5-carboxylic acid is more than just a substitution; it is a strategic tool. It allows for:
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Structure-Activity Relationship (SAR) Studies: Rapid synthesis of amide libraries to probe the binding pocket of a biological target.
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Improved Pharmacokinetics: Conversion to esters or amides can modulate solubility, metabolic stability, and cell permeability.
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PROTAC Development: The acid can serve as a linker attachment point for creating Proteolysis Targeting Chimeras (PROTACs), an emerging therapeutic modality.
Conclusion
3-Methylquinoxaline-5-carboxylic acid is a high-potential building block for modern drug discovery. Its synthesis is straightforward and scalable, relying on the classic and robust Phillips-Ladenburg condensation. Its physicochemical properties make it a suitable starting point for further chemical modification, and the strategic placement of the methyl and carboxylic acid groups offers significant advantages for medicinal chemistry campaigns. For researchers aiming to develop novel therapeutics in oncology, infectious diseases, and beyond, this molecule represents a validated and highly valuable starting point.
References
-
Raman, R., & Balasubramaniyan, N. (2022). NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY. RASĀYAN Journal of Chemistry, 15(1), 162-170. [Link]
-
Bhattacharya, B., & Jayashree, B. S. (2017). Synthesis and Pharmacological Applications of Certain Quinoxaline Derivatives. Current Drug Discovery Technologies, 14(3). [Link]
-
Asolkar, T., et al. (2010). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Molecules, 15(1), 431-441. [Link]
-
Alanazi, M. M., et al. (2021). Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1732-1750. [Link]
-
PubChem. (n.d.). 3-Methylquinoxaline-2-carboxylic acid. National Center for Biotechnology Information. [Link]
-
PubChemLite. (n.d.). 3-methylquinoxaline-5-carboxylic acid. [Link]
-
El-Hawash, S. (2018). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Chemical and Pharmaceutical Research, 10(1). [Link]
-
ResearchGate. (2023). Design, Synthesis, and Characterization of Quinoxaline Derivatives as a Potent Antimicrobial Agent. [Link]
-
Alanazi, M. M., et al. (2021). Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1732-1750. [Link]
-
CP Lab Safety. (n.d.). 3-Methylquinoxaline-5-carboxylic acid, min 98%, 250 mg. [Link]
-
ResearchGate. (2022). NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY. [Link]
-
PubMed. (2021). Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies. [Link]
-
ResearchGate. (2002). Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation. [Link]
-
Semantic Scholar. (2021). Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies. [Link]
-
ResearchGate. (2019). Biological activity of quinoxaline derivatives. [Link]
-
Longdom Publishing. (2014). New Quinoxalines with Biological Applications. [Link]
-
Frontiers. (2017). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. [Link]
-
RSC Publishing. (2022). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. [Link]
-
MDPI. (2021). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. [Link]
-
KOPS. (2011). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature. [Link]
-
PubMed. (2019). Production of high-affinity monoclonal antibody and development of immunoassay for 3-methyl-quinoxaline-2-carboxylic acid detection in swine muscle and liver. [Link]
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Pharmacological Applications of Certain Quinoxaline...: Ingenta Connect [ingentaconnect.com]
- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
- 7. PubChemLite - 3-methylquinoxaline-5-carboxylic acid (C10H8N2O2) [pubchemlite.lcsb.uni.lu]
- 8. calpaclab.com [calpaclab.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. caymanchem.com [caymanchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
